molecular formula C8H6BrF3N2O3S B8648978 N-(2-bromo-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide

N-(2-bromo-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide

Cat. No.: B8648978
M. Wt: 347.11 g/mol
InChI Key: ITZHMIAPQMYPDM-UHFFFAOYSA-N
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Description

N-(2-bromo-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromine atom, a sulfonamide group, and a trifluoroacetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide typically involves the following steps:

    Sulfonamide Formation: The addition of a sulfonamide group to the phenyl ring.

    Trifluoroacetamide Formation:

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, potentially forming sulfone derivatives.

    Reduction: Reduction reactions may lead to the removal of the bromine atom or the reduction of the sulfonamide group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: De-brominated or reduced sulfonamide products.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Employed in the development of new materials and catalysts.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anti-cancer agent.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Applied in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The trifluoroacetamide moiety can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

  • N-(2-fluoro-4-sulfamoyl-phenyl)-2-(2-thienyl)acetamide
  • N-(2-bromo-4-sulfamoyl-phenyl)-2-phenyl-acetamide

Comparison:

  • N-(2-bromo-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties.
  • The bromine atom in this compound may confer different reactivity compared to the fluorine or phenyl groups in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H6BrF3N2O3S

Molecular Weight

347.11 g/mol

IUPAC Name

N-(2-bromo-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H6BrF3N2O3S/c9-5-3-4(18(13,16)17)1-2-6(5)14-7(15)8(10,11)12/h1-3H,(H,14,15)(H2,13,16,17)

InChI Key

ITZHMIAPQMYPDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Br)NC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

16.2 g (1 mol equiv.) 3-Bromo-4-(2,2,2-trifluoro-acetylamino)-benzenesulfonyl chloride was dissolved in 150 mL acetonitrile and cooled to 0° C. Dropwise, 20.8 mL (3 mol equiv.) ammoniumhydroxide was added and the reaction mixture was stirred at room temperature for 10 min. during which a white precipitate was formed. Volatiles were removed under reduced pressure, and the solid residue was washed with water and dried in vacuo to afford 14.3 g (94%) N-(2-bromo-4-sulfamoyl-phenyl)-2,2,2-trifluoro-acetamide. 1H NMR (400 MHz, DMSO-d6) δ 7.59 (s, 2H), 7.69 (d, J=8.2 Hz, 1H), 7.88 (dd, J=8.2, 1.8 Hz, 1H), 8.14 (d, J=1.8 Hz, 1H), 11.55 (s, 1H).
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20.8 mL
Type
reactant
Reaction Step Two

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